molecular formula C7H20N2O3Si B1595971 N-(2-(Trimethoxysilyl)ethyl)ethylenediamine CAS No. 7719-00-8

N-(2-(Trimethoxysilyl)ethyl)ethylenediamine

Cat. No.: B1595971
CAS No.: 7719-00-8
M. Wt: 208.33 g/mol
InChI Key: FPFKERZHIGFTEI-UHFFFAOYSA-N
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Description

N-(2-(Trimethoxysilyl)ethyl)ethylenediamine: is a versatile organosilicon compound known for its unique chemical properties and wide range of applications in various fields such as materials science, chemistry, and biomedicine. This compound features a trimethoxysilyl group attached to an ethylenediamine moiety, making it a valuable building block for creating advanced materials and functional surfaces.

Synthetic Routes and Reaction Conditions:

  • Hydrolysis and Condensation: The compound can be synthesized through the hydrolysis and condensation of trimethoxyethylamine with ethylenediamine under controlled conditions.

  • Grignard Reaction: Another method involves the reaction of trimethoxysilane with ethylenediamine using a Grignard reagent to form the desired product.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced using a batch process where raw materials are mixed, reacted, and purified in large reactors.

  • Continuous Flow Process: Some manufacturers employ continuous flow reactors to enhance production efficiency and ensure consistent product quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to modify the compound's functional groups.

  • Substitution: Substitution reactions are common, where the trimethoxysilyl group can be replaced with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: New compounds with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a precursor for synthesizing advanced materials, including silane coupling agents and surface modifiers. Biology: It serves as a linker molecule in bioconjugation studies, facilitating the attachment of biomolecules to surfaces. Medicine: The compound is explored for its potential use in drug delivery systems and medical imaging. Industry: It is employed in the production of coatings, adhesives, and sealants due to its ability to enhance material properties.

Mechanism of Action

The compound exerts its effects through its ability to form strong bonds with various substrates. The trimethoxysilyl group reacts with hydroxyl groups on surfaces, creating stable siloxane bonds. This mechanism is crucial for applications in surface modification and material enhancement.

Molecular Targets and Pathways Involved:

  • Surface Functionalization: The compound targets hydroxyl groups on surfaces to form siloxane bonds.

  • Bioconjugation: It targets specific functional groups on biomolecules for conjugation purposes.

Comparison with Similar Compounds

  • N-(3-(Trimethoxysilyl)propyl)ethylenediamine: Similar structure but with a longer alkyl chain.

  • N-(2-(Triethoxysilyl)ethyl)ethylenediamine: Similar functionality but with ethoxy groups instead of methoxy groups.

Uniqueness:

  • Higher Reactivity: N-(2-(Trimethoxysilyl)ethyl)ethylenediamine exhibits higher reactivity due to the presence of three methoxy groups compared to two in triethoxysilyl compounds.

  • Versatility: Its versatility in forming stable bonds with various substrates makes it unique among similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique properties and wide range of uses make it an essential compound in the field of materials science and beyond.

Properties

IUPAC Name

N'-(2-trimethoxysilylethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H20N2O3Si/c1-10-13(11-2,12-3)7-6-9-5-4-8/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFKERZHIGFTEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCNCCN)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20N2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90227941
Record name N-(2-(Trimethoxysilyl)ethyl)ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90227941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7719-00-8
Record name N1-[2-(Trimethoxysilyl)ethyl]-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7719-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-(Trimethoxysilyl)ethyl)ethylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007719008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-(Trimethoxysilyl)ethyl)ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90227941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-(trimethoxysilyl)ethyl]ethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.860
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-(2-(TRIMETHOXYSILYL)ETHYL)ETHYLENEDIAMINE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT49TNR3P3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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